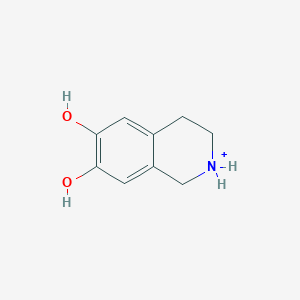

1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide

Übersicht

Beschreibung

1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide is a chemical compound with the molecular formula C9H11NO2.HBr and a molecular weight of 246.1 g/mol This compound is a derivative of tetrahydroisoquinoline, a structure commonly found in various alkaloids

Vorbereitungsmethoden

The synthesis of 1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide can be achieved through several synthetic routes. One common method involves the N-alkylation of benzyl amines with halo acetophenones . Another approach utilizes the Pictet-Spengler condensation reaction between biogenic amines and electrophilic carbonyl compounds . Industrial production methods often involve these reactions under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide.

Reduction: The compound can be reduced to form decahydroisoquinoline.

Substitution: It can participate in substitution reactions, particularly involving the hydroxyl groups at positions 6 and 7.

Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

1,2,3,4-Tetrahydroisoquinoline-6,7-diol hydrobromide is known for its ability to interact with various biological systems. It has been shown to activate μ-opioid receptors (MORs), which play a critical role in modulating neurotransmitter release and neuronal excitability. This interaction suggests potential neuroprotective effects and implications in treating neurodegenerative diseases and substance abuse disorders.

Cellular Effects:

- Influences cell signaling pathways.

- Affects gene expression and cellular metabolism.

- Exhibits effects on various cell types.

Chemistry

THIQ serves as a building block in the synthesis of complex organic molecules and alkaloids. Its structural framework allows for the development of various derivatives that can exhibit different biological activities.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex organic molecules. |

| Derivative Formation | Allows for the creation of compounds with varying biological activities. |

Biology

Research indicates that THIQ can modulate neurotransmitter systems. Studies have explored its role in:

- Neurotransmitter release modulation.

- Potential neuroprotective effects against neurodegenerative diseases.

Case Study Example:

A study demonstrated that THIQ analogs could inhibit specific enzymes related to neurotransmitter metabolism, highlighting their therapeutic potential .

Medicine

THIQ has been investigated for its potential therapeutic applications:

- Treatment of neurodegenerative diseases such as Alzheimer's.

- Addressing substance abuse disorders by modulating opioid receptor activity.

Clinical Insights:

Research has shown that THIQ derivatives exhibit varying levels of activity against specific targets related to these conditions, suggesting a pathway for drug development .

Industrial Applications

In the pharmaceutical industry, THIQ is utilized as a precursor in chemical synthesis and drug formulation due to its enhanced solubility as a hydrobromide salt. Its unique structure enables it to serve as a versatile intermediate in producing various pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide involves its interaction with neurotransmitter systems in the brain. It is known to modulate dopamine metabolism and exhibit neuroprotective properties . The compound may inhibit monoamine oxidase (MAO) and scavenge free radicals, contributing to its neuroprotective effects . Additionally, it may antagonize the glutamatergic system, further enhancing its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide can be compared with other similar compounds, such as:

Salsolinol: A derivative known for its role in modulating dopaminergic neurons and its potential neurotoxic effects.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and ability to antagonize neurotoxic effects.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: An alkaloid with distinct chemical properties and applications.

The uniqueness of this compound lies in its specific hydroxylation pattern and its potential for diverse applications in medicinal chemistry and neuropharmacology.

Biologische Aktivität

1,2,3,4-Tetrahydroisoquinoline-6,7-diol hydrobromide (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the isoquinoline alkaloids class and has been studied for its potential neuroprotective properties and implications in treating neurodegenerative diseases and substance abuse disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by:

- Chemical Formula : C₁₆H₁₇BrN₂O₄

- Molecular Weight : 367.22 g/mol

- Structure : Contains a tetrahydroisoquinoline core with hydroxyl groups at the 6 and 7 positions.

THIQ acts primarily through the following mechanisms:

- Monoamine Oxidase Inhibition : It is a reversible inhibitor of monoamine oxidase (MAO), leading to increased concentrations of neurotransmitters such as dopamine in the brain. This action contributes to its neuroprotective effects against dopaminergic neurodegeneration induced by various neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .

- Neuroprotective Activity : THIQ has demonstrated the ability to prevent cell membrane degeneration by reducing oxidative stress markers like thiobarbituric acid-reactive substances (TBARS) in animal models .

Biological Activities

The biological activities of THIQ can be summarized as follows:

Case Studies and Research Findings

Several studies have highlighted the efficacy of THIQ and its derivatives:

-

Neuroprotective Effects Against MPTP-Induced Toxicity :

- In a study involving rats, pretreatment with 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), a derivative of THIQ, significantly inhibited MPTP-induced decreases in dopaminergic firing rates .

- This suggests that THIQ derivatives may offer therapeutic potential for conditions like Parkinson's disease.

- Structural Activity Relationship (SAR) :

- Comparative Studies :

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.BrH/c11-8-3-6-1-2-10-5-7(6)4-9(8)12;/h3-4,10-12H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDAQUYUIYKBKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52768-23-7 | |

| Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52768-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.